2-(2-bromo-4-nitrophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of bromine, nitro, and dichloro groups attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to further reactions, including chlorination and cyclization, to form the final isoindole-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the isoindole-dione structure.
4-Bromo-2-nitrophenol: Similar structure but different positioning of functional groups.
2,6-Dichlorophenol: Contains dichloro groups but lacks the bromine and nitro functionalities.
Uniqueness
2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of bromine, nitro, and dichloro groups attached to an isoindole-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H5BrCl2N2O4 |
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Molecular Weight |
416.0 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H5BrCl2N2O4/c15-9-3-6(19(22)23)1-2-12(9)18-13(20)7-4-10(16)11(17)5-8(7)14(18)21/h1-5H |
InChI Key |
MASMSZUKJHYQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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